molecular formula C13H15NO5S B3165199 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 897767-54-3

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No. B3165199
CAS RN: 897767-54-3
M. Wt: 297.33 g/mol
InChI Key: JMMANXASCMBHLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, electrophilic aromatic substitution, or condensation .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the tetrahydropyridine ring and various functional groups. The methoxyphenyl and sulfonyl groups could potentially participate in a variety of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially act as an electrophile in nucleophilic substitution reactions .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research has explored novel methods for synthesizing omeprazole, a proton pump inhibitor, where related compounds, including sulfone derivatives similar to the specified chemical, are considered for their roles in forming pharmaceutical impurities. These studies provide insight into the synthesis process, identifying potential impurities that can arise in marketed formulations. The synthesis process for these impurities is observed to be short and simple, contributing to the understanding of pharmaceutical development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Degradation of Chemicals

Environmental studies have investigated the degradation pathways of polyfluoroalkyl and perfluoroalkyl chemicals, which share structural similarities with 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid. These studies highlight the environmental fate and biodegradability of such compounds, providing crucial insights into their potential environmental impact and the effectiveness of microbial degradation processes (Liu & Avendaño, 2013).

Chemical and Medicinal Aspects of Sulfonamides

The chemical and medicinal properties of sulfonamides, which are structurally related to the compound , have been reviewed, focusing on their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This comprehensive review underscores the importance of sulfonamide subunits in drug development, highlighting their wide-ranging biological activities and potential therapeutic applications (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).

Analytical Methods for Antioxidant Activity

The determination of antioxidant activity in substances is crucial for understanding their potential health benefits and mechanisms of action. Research has developed and evaluated various analytical methods for assessing antioxidant activities, which are applicable to a wide range of compounds, including those structurally related to this compound. These methods facilitate the exploration of antioxidant properties and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMANXASCMBHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 3
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 4
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 5
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 6
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid

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